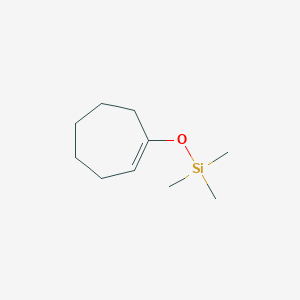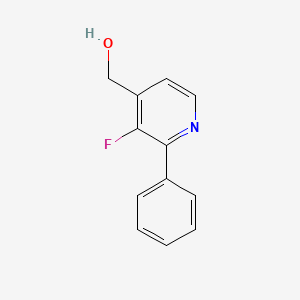![molecular formula C10H11FO2 B12072509 Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- CAS No. 132838-26-7](/img/structure/B12072509.png)
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a fluoroethoxy group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- typically involves the reaction of 3-(2-fluoroethoxy)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, etherification, and acetylation, followed by purification through distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
- Ethanone, 1-[3-(trifluoromethyl)phenyl]-
- 1-(3-Fluorophenyl)ethanone
- Ethanone, 2,2,2-trifluoro-1-phenyl-
Comparison: Ethanone, 1-[3-(2-fluoroethoxy)phenyl]- is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the trifluoromethyl derivative exhibits different reactivity and stability, while the fluorophenyl analog lacks the ether linkage, affecting its overall behavior in chemical reactions and biological systems.
Properties
CAS No. |
132838-26-7 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[3-(2-fluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
XDPNCIBAQSMANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)


![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)





